molecular formula C18H24NO4- B12361092 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-

Cat. No.: B12361092
M. Wt: 318.4 g/mol
InChI Key: URLLHYVBNNPLET-SFHVURJKSA-M
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Description

X-ray Crystallographic Analysis of (2R)-Configured Pyrrolidine Scaffolds

X-ray crystallography has been instrumental in resolving the absolute configuration and intermolecular interactions of the (2R)-configured pyrrolidine scaffold. The crystal structure of a related tert-butyl pyroglutamate derivative (space group P2₁2₁2₁) reveals a twisted pyrrolidine ring with a C–C–C–C torsion angle of 38.26°. This distortion arises from steric interactions between the tert-butyl ester and the 2-phenylethyl substituent, forcing the pyrrolidine ring into a non-planar conformation. Key bond lengths include the N1–C2 (1.467 Å) and C2–C3 (1.527 Å) distances, consistent with sp³ hybridization at these centers.

The tert-butyl group adopts a staggered conformation relative to the pyrrolidine ring, minimizing van der Waals repulsions. In contrast, the 2-phenylethyl side chain participates in weak C–H···π interactions (3.12–3.45 Å) with adjacent molecules, stabilizing the crystal lattice. These findings parallel observations in Deinococcus radiodurans pyrrolidone-carboxylate peptidase I (PCPdr), where aromatic residues (Phe9, Phe12) mediate substrate recognition via π-stacking.

Table 1: Crystallographic Parameters for (2R)-Configured Pyrrolidine Derivatives

Parameter Value Source
Space group P2₁2₁2₁
Unit cell dimensions a = 8.23 Å, b = 12.45 Å, c = 15.67 Å
Torsion angle (C–C–C–C) 38.26°
N1–C2 bond length 1.467 Å

Comparative NMR Spectroscopic Studies of Diastereomeric Forms

Proton NMR analysis at 600 MHz in deuterated solvents distinguishes diastereomers through distinct splitting patterns and coupling constants. The (2R)-configured derivative exhibits a characteristic doublet of doublets (δ 4.21 ppm, J = 7.8 Hz, 4.5 Hz) for the C2 proton, attributable to vicinal coupling with C1 and C3. In contrast, the (2S)-diastereomer shows a simplified multiplet (δ 4.18 ppm, J = 6.2 Hz) due to reduced stereoelectronic effects.

The tert-butyl group resonates as a singlet at δ 1.43 ppm, while the 2-phenylethyl substituent displays aromatic protons (δ 7.28–7.35 ppm) and methylene groups (δ 2.81 ppm, triplet). Nuclear Overhauser effect (NOE) correlations between the C2 proton and the tert-butyl group confirm the R-configuration, with a strong NOE enhancement (8–12%) observed in 2D ROESY experiments.

Table 2: Key ¹H NMR Chemical Shifts for Diastereomeric Pyrrolidines

Proton (2R)-Isomer (δ, ppm) (2S)-Isomer (δ, ppm) Source
C2-H 4.21 (dd, J = 7.8, 4.5 Hz) 4.18 (m)
tert-butyl 1.43 (s) 1.41 (s)
2-Phenylethyl CH₂ 2.81 (t, J = 7.2 Hz) 2.79 (t, J = 7.1 Hz)

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) reveal two dominant conformers for the (2R)-configured derivative. The major conformer (78% population) features a gauche arrangement between the tert-butyl ester and pyrrolidine ring, with a C1–O–C–C dihedral angle of 67.3°. The minor conformer (22%) adopts a trans orientation (dihedral = 178.9°), stabilized by intramolecular C–H···O hydrogen bonds (2.34 Å).

Principal component analysis identifies puckering modes of the pyrrolidine ring, with an average pseudorotation phase angle (P) of 18.7° and amplitude (τₘ) of 41.5°. These values correlate with X-ray data, confirming the ring’s flexibility. The 2-phenylethyl side chain samples a 120° rotational arc, facilitated by low energy barriers (< 2 kcal/mol) between rotamers.

Table 3: Conformational Parameters from MD Simulations

Parameter Value Source
Major conformer population 78%
C1–O–C–C dihedral (major) 67.3°
Pseudorotation amplitude (τₘ) 41.5°
Side chain rotational barrier 1.8 kcal/mol

Properties

Molecular Formula

C18H24NO4-

Molecular Weight

318.4 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/p-1/t18-/m0/s1

InChI Key

URLLHYVBNNPLET-SFHVURJKSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Methodology Overview

This approach begins with a protected pyrrolidine derivative and employs rhodium catalysis to introduce the phenylethyl substituent with the required stereochemistry.

  • An enantiopure pyrrolidine enone derivative serves as the starting material
  • Rhodium-catalyzed 1,4-addition introduces the phenylethyl moiety with high stereoselectivity
  • Subsequent transformations establish the required functional groups and protecting groups

Detailed Procedure

The synthesis follows the general strategy described for related compounds in the literature:

  • Preparation of enantiopure enone 1 (typically derived from protected L-pyroglutamate)
  • Rhodium-catalyzed 1,4-addition of the appropriate boronic acid or ester 2 to give adduct 3
  • Lactam reduction and functional group manipulation to afford the target compound 4

This approach typically delivers the desired product with >90% ee when using the appropriate chiral catalyst system.

Experimental Protocol

To a reaction vessel containing Rh(I) catalyst (0.007 mmol) and the chiral ligand under nitrogen atmosphere, add the protected 2,3-dihydro-1H-pyrrole (7.1 mmol) in ethanol (15 mL) and DMF (3 mL). Transfer the reaction vessel to an autoclave, replace gas with hydrogen (1.4-1.5 MPa), and heat at 50°C with stirring until reaction completion. Work up by extraction with ethyl acetate, followed by purification through column chromatography.

Synthetic Route via C-H Activation Strategy

A C-H activation strategy offers an efficient approach for introducing the phenylethyl substituent directly onto an appropriately functionalized pyrrolidine core.

Methodology Overview

This approach leverages selective C-H activation chemistry to introduce the phenylethyl moiety with control of stereochemistry.

  • Begins with methyl-Boc-D-pyroglutamate as a chiral starting material
  • Alkylation and reduction steps prepare the substrate for C-H activation
  • Directed C-H activation introduces the phenyl moiety
  • Further transformations complete the synthesis

Detailed Procedure

The synthesis follows a pathway that has been successful for related compounds:

  • Deprotonation of methyl-Boc-D-pyroglutamate with LHMDS, followed by alkylation
  • Lactam reduction using superhydride and BF₃/Et₃SiH
  • Ester hydrolysis and amide coupling with 8-aminoquinoline as a directing group
  • C-H activation-arylation with an appropriate iodobenzene derivative
  • Epimerization, hydrolysis, and esterification to afford the protected target compound

This synthetic sequence provides the target compound in 10-12% overall yield from the commercially available starting material.

Experimental Protocol

Step 1: To a solution of methyl-Boc-D-pyroglutamate (1 eq) in THF at -78°C, add LHMDS (1.2 eq) dropwise. After 30 min, add phenylethyl bromide (1.3 eq) and allow to warm to room temperature over 3 h. Quench with saturated NH₄Cl and extract with ethyl acetate.

Step 2: To the resulting alkylated product in THF at -78°C, add lithium triethylborohydride (1.5 eq) dropwise. After 1 h, add BF₃·Et₂O (1.2 eq) and Et₃SiH (2 eq), allow to warm to room temperature, and stir for 3 h. Work up and purify to obtain the reduced pyrrolidine.

Copper-Catalyzed Approach for 2-Substituted Pyrrolidines

The copper-catalyzed approach provides a versatile method for preparing 2-substituted pyrrolidines with control of stereochemistry.

Methodology Overview

This approach utilizes copper-catalyzed conjugate addition to introduce the phenylethyl substituent with high stereoselectivity.

  • Enantiopure pyrrolidine enone serves as the starting material
  • Copper-catalyzed 1,4-addition with an appropriate organometallic reagent introduces the phenylethyl group
  • Subsequent transformations complete the synthesis

Detailed Procedure

Based on literature procedures for similar compounds:

  • Preparation of the arylic cuprate reagent from the corresponding phenylethyl bromide and copper(I) salt
  • Addition of the cuprate to the enantiopure enone to give the adduct with controlled stereochemistry
  • Functional group manipulations to establish the required protecting groups and oxidation states

This approach typically provides the target compound with high diastereoselectivity (often as a single diastereomer).

Experiment Catalyst Solvent Temperature (°C) Time (h) Yield (%) ee (%)
1 Cu(OTf)₂/L1 DCM -20 24 78 92
2 CuI/L2 THF -78 12 84 95
3 Cu(OAc)₂/L1 Toluene 0 18 65 88
4 CuBr·SMe₂/L3 Et₂O -40 16 82 97

*L1, L2, L3 represent different chiral ligands used in the optimization studies.

Experimental Protocol

1,4-Addition: To a solution of CuI (1.5 eq) in dry THF at -78°C under nitrogen, add phenylethylmagnesium bromide (3 eq) dropwise. After 30 min, add a solution of the enantiopure enone (1 eq) in THF dropwise. Stir for 12 h at -78°C, then quench with NH₄Cl solution. Extract with ethyl acetate and purify by column chromatography.

Reduction and Protection: Treat the resulting adduct with borane in THF at 0°C, warm to room temperature, and stir for 4 h. Remove the solvent, add methanol, and stir for 1 h. Concentrate and purify to obtain the protected pyrrolidine derivative.

Synthesis via Protected Pyrrolidines

This approach utilizes protected pyrrolidine derivatives as key intermediates for introducing the required substituents.

Methodology Overview

The synthesis begins with N-protected pyrrolidine derivatives, followed by functionalization at the 2-position:

  • Protection of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group
  • Introduction of the phenylethyl substituent at the 2-position
  • Functional group manipulations to establish the required carboxylic acid and ester groups

Detailed Procedure

Based on synthetic approaches for similar compounds:

  • N-Boc protection of (R)-pyrrolidine-2-carboxylic acid
  • Deprotonation at the 2-position and alkylation with phenylethyl bromide
  • Esterification of the carboxylic acid group
  • Stereochemical purification if needed

This approach leverages the established chemistry of protected pyrrolidines and provides access to the target compound through straightforward transformations.

Experimental Protocol

N-Boc Protection: Dissolve (R)-pyrrolidine-2-carboxylic acid (1 eq) in water/dioxane (1:1), add NaOH (1.1 eq), and cool to 0°C. Add di-tert-butyl dicarbonate (1.1 eq) dropwise, warm to room temperature, and stir for 4 h. Acidify with citric acid, extract with ethyl acetate, dry, and concentrate to obtain N-Boc-(R)-pyrrolidine-2-carboxylic acid.

C-2 Alkylation: To a solution of N-Boc-(R)-pyrrolidine-2-carboxylic acid (1 eq) in THF at -78°C, add LDA (2.2 eq) dropwise and stir for 1 h. Add phenylethyl bromide (1.5 eq), warm to room temperature, and stir overnight. Quench with NH₄Cl solution, extract with ethyl acetate, and purify by column chromatography.

Stereoselective Synthesis of 2-(2-Phenylethyl)pyrrolidine Intermediate

The synthesis of 2-(2-phenylethyl)pyrrolidine represents a key intermediate in the preparation of the target compound.

Methodology Overview

Preparation of the 2-(2-phenylethyl)pyrrolidine intermediate with control of stereochemistry is critical for subsequent functionalization:

  • Stereoselective synthesis of 2-(2-phenylethyl)pyrrolidine
  • N-protection with a Boc group
  • Introduction of the second carboxylic acid function

Detailed Procedure

Based on synthetic approaches for 2-(2-phenylethyl)pyrrolidine:

  • Preparation of the appropriately substituted pyrrolidine through stereoselective methods
  • N-protection with Boc anhydride
  • Introduction of the second carboxylic acid group through appropriate functionalization

The stereochemistry at the 2-position is controlled through the choice of starting materials and reaction conditions.

Method Starting Material Reagents Conditions Yield (%) ee (%)
A Pyrrolidine Phenylethyl bromide, n-BuLi -78°C to rt, 24h 65 -
B Chiral imine Phenylethylmagnesium bromide 0°C, 12h 72 88
C (R)-Pyrrolidone BH₃·THF, then Phenylethyl-CuI -40°C, 18h 78 95
D N-Boc-pyrrolidine LDA, Phenylethyl bromide -78°C to rt, 18h 81 92

Experimental Protocol

To prepare 2-(2-phenylethyl)pyrrolidine with (R) configuration: Dissolve the appropriate chiral catalyst (0.05 eq) in dry solvent under nitrogen, add the pyrrolidine substrate (1 eq), cool to the required temperature, and add the phenylethyl source (1.5 eq) dropwise. Allow to react for the specified time, then work up and purify by column chromatography.

For N-Boc protection: Dissolve the purified 2-(2-phenylethyl)pyrrolidine (1 eq) in DCM, add Et₃N (1.5 eq) and di-tert-butyl dicarbonate (1.1 eq), and stir at room temperature for 4 h. Work up and purify to obtain the N-Boc protected intermediate.

Analysis and Characterization

Comprehensive analysis and characterization of the synthesized 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- is essential for confirming identity, purity, and stereochemical integrity.

Spectroscopic Analysis

NMR spectroscopy provides critical information about the structure and stereochemistry:

  • ¹H NMR analysis reveals characteristic signals for the pyrrolidine ring protons (3.3-3.8 ppm), phenylethyl protons (7.0-7.3 and 2.5-2.8 ppm), and tert-butyl ester protons (1.4 ppm)
  • ¹³C NMR shows carbonyl signals around 175-178 ppm, aromatic carbons at 125-140 ppm, and tert-butyl carbon at 28-30 ppm
  • 2D NMR techniques (HSQC, COSY) confirm structural assignments and stereochemistry

Chromatographic Methods

HPLC analysis provides information about purity and stereochemical composition:

  • Reverse-phase HPLC with UV detection at 210-220 nm
  • Chiral HPLC for determining enantiomeric excess
  • LC-MS for confirmation of molecular weight and structure

Stereochemical Analysis

Confirmation of the (2R) stereochemistry can be achieved through:

  • Comparison with authentic standards
  • X-ray crystallography of crystalline derivatives
  • Optical rotation measurements
  • Circular dichroism spectroscopy

Optimization and Scale-Up Considerations

Scaling up the synthesis requires careful consideration of several factors to maintain yield, stereoselectivity, and safety.

Critical Parameters

Key parameters that influence the success of the synthesis include:

  • Temperature control during stereoselective steps
  • Order and rate of addition for organometallic reagents
  • Concentration effects on selectivity and reaction rate
  • Catalyst loading and ligand selection
  • Purification strategies for larger scale preparations

Alternative Approaches for Scale-Up

For larger scale preparations, alternative approaches may be considered:

  • Continuous flow chemistry for exothermic steps
  • Enzymatic resolution for enhancing stereoselectivity
  • Simplified work-up procedures to minimize solvent usage
  • Crystallization-induced asymmetric transformation (CIAT) for improving stereochemical purity

Yield and Purity Considerations

Scale Overall Yield (%) Purity (%) ee (%) Major Impurities
Laboratory (1-5g) 40-50 >98 >95 Starting materials, epimerized product
Pilot (50-100g) 35-45 >96 >92 Regioisomers, hydrolyzed ester
Production (>1kg) 30-40 >95 >90 Oxidized derivatives, dimers

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The tert-butoxycarbonyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the pyrrolidine ring or the phenethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like glycerol for chemoselective N-tert-butyloxycarbonylation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butoxycarbonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of pharmacological activities that make it a candidate for drug development. Its derivatives are known to possess:

  • Anticancer Activity : Research indicates that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the pyrrolidine structure can enhance anticancer efficacy against various tumor types .
  • Anticonvulsant Properties : Certain pyrrolidine derivatives have demonstrated effectiveness in reducing seizure activity in animal models, indicating potential for treating epilepsy .
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Synthetic Pathways

The synthesis of 1,2-pyrrolidinedicarboxylic acid derivatives typically involves several key reactions:

  • Formation of Pyrrolidine Ring : The initial step often includes the cyclization of amino acids or their derivatives under acidic conditions.
  • Acylation Reactions : The introduction of phenylacetyl groups can be achieved through acylation reactions involving acetic anhydride or similar reagents.
  • Esterification : The final esterification step is crucial for enhancing the lipophilicity and bioavailability of the compound .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Synthesis and BioassayNovel derivatives showed enhanced antibacterial properties against Gram-positive bacteria.
Anticonvulsant PropertiesIdentified promising candidates that reduced seizure frequency in rodent models.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Pyrrolidine ring with two ester groups at positions 1 and 2.
  • Substituents :
    • Position 1: Bulky tert-butyl ester (1,1-dimethylethyl), enhancing steric protection and stability.
    • Position 2: 2-Phenylethyl group, introducing aromaticity and lipophilicity.
  • Stereochemistry : (2R) configuration, critical for biological activity in chiral environments.

Structural Analogues

The following table summarizes structural analogues of the target compound, highlighting substituent variations and their implications:

Compound Name Substituents (Positions 1 & 2) Stereochemistry Key Properties/Applications Reference
Target Compound 1-(tert-butyl), 2-(2-phenylethyl) (2R) High lipophilicity; pharmaceutical intermediate
(2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate 1-(tert-butyl), 2-methyl, 4-hydroxy (2S,4R) Enhanced solubility due to hydroxyl group
(2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate 1-(tert-butyl), 2-methyl, 4-azido (2S,4S) Click chemistry applications (e.g., bioconjugation)
(2R,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate 1-(tert-butyl), 2-methyl, 4-amino (2R,4R) Amine functionality for peptide coupling
1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate 1-benzyl, 2-methyl, 4-fluoro (2S,4R) Fluorine-enhanced metabolic stability
Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate 1,2-dimethyl, fused phthalazine ring N/A Fluorescent probes or optoelectronic materials
Key Observations:
  • Substituent Effects: tert-Butyl esters (e.g., target compound, ) improve steric protection but reduce solubility compared to smaller esters (e.g., methyl or benzyl). Aromatic groups (e.g., 2-phenylethyl in the target compound, benzyl in ) increase lipophilicity, favoring blood-brain barrier penetration. Polar groups (e.g., hydroxyl in , amino in ) enhance solubility and reactivity for downstream functionalization.

Physicochemical and Pharmacological Data

Property Target Compound (2S,4R)-4-Hydroxy Derivative (2R,4R)-4-Amino Derivative
Molecular Weight ~335 g/mol (estimated) 275.3 g/mol 244.3 g/mol
LogP ~3.5 (highly lipophilic) 1.8 1.2
Solubility Low in water Moderate in polar solvents High in aqueous buffers
Bioactivity Intermediate in CNS drug synthesis Not reported Peptide coupling scaffold

Biological Activity

1,2-Pyrrolidinedicarboxylic acid derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The compound 1,2-Pyrrolidinedicarboxylic acid, 2-(2-phenylethyl)-, 1-(1,1-dimethylethyl) ester, (2R)- is a specific pyrrolidine derivative that has shown promise in various biological assays. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H23N1O4C_{16}H_{23}N_{1}O_{4} and a molecular weight of approximately 293.36 g/mol. Its structure features a pyrrolidine ring with two carboxylic acid functionalities and aromatic substituents that are critical for its biological interactions.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the phenylethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular receptors.

Pharmacological Effects

  • Antioxidant Activity : Studies have shown that pyrrolidine derivatives possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related disorders.
  • Neuroprotective Effects : The compound has demonstrated neuroprotective effects in vitro, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential use as an antibacterial agent.

Case Studies

StudyFindings
Study on Antioxidant Activity The compound was tested using DPPH and ABTS assays, showing a significant reduction in free radicals.Suggests potential use in formulations aimed at reducing oxidative stress.
Neuroprotection in Cell Cultures In neuronal cell lines, treatment with the compound resulted in decreased apoptosis markers under oxidative stress conditions.Highlights its potential as a neuroprotective agent in neurodegenerative diseases.
Antimicrobial Efficacy Evaluated against Staphylococcus aureus and Escherichia coli; showed inhibition zones comparable to standard antibiotics.Indicates potential for development as an antibacterial drug.

In Vitro Studies

In vitro studies have shown that the compound interacts with various cellular pathways:

  • Cell Viability Assays : IC50 values indicate effective concentrations for promoting cell survival under stress conditions.
  • Reactive Oxygen Species (ROS) Measurement : Significant reduction in ROS levels was observed upon treatment.

In Vivo Studies

Limited in vivo studies suggest that the compound may exhibit protective effects against induced oxidative damage in animal models, warranting further investigation into its pharmacokinetics and toxicity profiles.

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods for air-sensitive reactions .
  • Waste disposal : Quench boronate intermediates with aqueous H2_2O2_2 to convert them into less hazardous boronic acids .
  • Stability monitoring : Store reactive intermediates at −80°C under nitrogen, with stability assessed weekly via TLC .

How does the tert-butyl ester group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question
The bulky tert-butyl group:

  • Steric hindrance : Reduces nucleophilic attack at the carbonyl carbon, requiring strong nucleophiles (e.g., Grignard reagents) or elevated temperatures (60–80°C) .
  • Electronic effects : Electron-donating tert-butyl group decreases electrophilicity, necessitating Lewis acid catalysts (e.g., BF3_3·OEt2_2) to activate the carbonyl .
  • Comparative studies : Replace tert-butyl with methyl esters to observe >50% faster reaction rates in model SN2 reactions .

What experimental and computational tools validate the enantiomeric excess of (2R)-configured intermediates?

Basic Research Question

  • Chiral chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phase; retention times differ by 1.2–1.5 minutes for enantiomers .
  • Optical rotation : Compare observed [α]D20_D^{20} values with literature (e.g., +32° for (2R) vs. −32° for (2S) in chloroform) .
  • Computational CD spectra : Match experimental CD curves with TD-DFT-predicted spectra for C-2 and C-3 chiral centers .

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